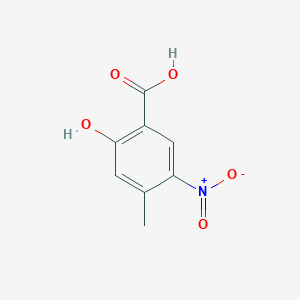

2-Hydroxy-4-methyl-5-nitrobenzoic acid

Overview

Description

2-Hydroxy-4-nitrobenzoic acid is a type of organic compound that belongs to the class of nitro compounds . It is metabolized to 2,4-dihydroxybenzoic acid (2,4-DHBA) by a mono-oxygenase with the concomitant release of chloride and nitrite ions .

Synthesis Analysis

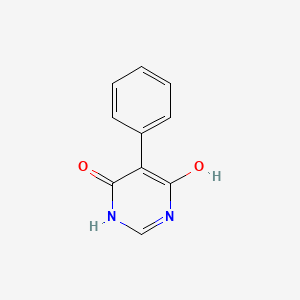

While specific synthesis methods for 2-Hydroxy-4-methyl-5-nitrobenzoic acid are not available, nitro compounds can generally be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .Molecular Structure Analysis

The molecular structure of nitro compounds like 2-Hydroxy-4-nitrobenzoic acid typically involves a nitro group (-NO2), which is a hybrid of two equivalent resonance structures. This results in a full positive charge on nitrogen and a half-negative charge on each oxygen .Chemical Reactions Analysis

Nitro compounds can undergo various chemical reactions, including reduction to amines, and participation in nucleophilic substitution reactions .Physical and Chemical Properties Analysis

Nitro compounds generally have high dipole moments, resulting in lower volatility than ketones of about the same molecular weight. They also exhibit strong infrared bands at about 1550cm−1 and 1375cm−1 .Scientific Research Applications

Solid Solution Formation Prediction

- Research Context : The study of solid solution formation in binary systems of chemically similar molecules, using various nitrobenzoic acid derivatives, including 2-hydroxy-4-nitrobenzoic acid.

- Key Findings : The research involved quantum chemical calculations for lattice and intermolecular interaction energy, as well as crystallization experiments. The outcomes provide insights into predicting the formation of solid solutions among similar molecules.

- Source : (Saršu̅ns & Be̅rziņš, 2020)

Anticonvulsant Activity of Metal Complexes

- Research Context : Synthesis and study of Zn(II) and Co(II) complexes of 3-nitro-4-hydroxybenzoic acid to evaluate their anticonvulsant activities.

- Key Findings : The research revealed unique bonding features and physical properties of these compounds and demonstrated their potential as anticonvulsants.

- Source : (D'angelo et al., 2008)

Polyaniline Doping

- Research Context : Investigation of benzoic acid and substituted benzoic acids, including 2-hydroxy-4-methyl-5-nitrobenzoic acid, as dopants for polyaniline.

- Key Findings : The study explores the conductivity and other properties of polyaniline when doped with these acids, contributing to the field of polymer technology.

- Source : (Amarnath & Palaniappan, 2005)

Physico-Chemical Properties and Crystal Structures

- Research Context : Analysis of the crystal structures and physico-chemical properties of methyl 4-hydroxy-3-nitrobenzoate, which is structurally related to this compound.

- Key Findings : The research provides detailed insights into hydrogen bonding and stacking interactions, contributing to the understanding of molecular interactions in crystallography.

- Source : (Fu, Li, & Simpson, 2012)

Chemical Synthesis and Reaction Dynamics

- Research Context : Exploration of O-alkylation in phenolic compounds, including derivatives of nitrobenzoic acid.

- Key Findings : This study sheds light on the chemical behavior and reaction dynamics of these compounds, which can be applied in various synthetic processes.

- Source : (Tran, Dickson, & Barker, 2013)

Thermodynamic and pH-metric Studies

- Research Context : Analysis of the stability constants and thermodynamic properties of rare earth metal chelates with hydroxybenzoic acid containing nitro group, including 2-Hydroxy-4-nitrobenzoic acid.

- Key Findings : The findings provide valuable data for understanding the complex formation between metals and ligands, which is essential in coordination chemistry.

- Source : (Vyas & Mathur, 2009)

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 2-Hydroxy-4-methyl-5-nitrobenzoic acid is the wild type-bovine low M r protein tyrosine phosphatase . This enzyme plays a crucial role in cellular functions such as cell growth and the immune response.

Mode of Action

The compound inhibits the activity of its target enzyme

Pharmacokinetics

It’s known that nitro compounds generally have high dipole moments, which can affect their absorption and distribution . Furthermore, nitro compounds can undergo metabolic reactions such as reduction, leading to the formation of various metabolites .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution . Additionally, the presence of other compounds can affect its metabolism and excretion .

Biochemical Analysis

Biochemical Properties

The nitro group in 2-Hydroxy-4-methyl-5-nitrobenzoic acid has a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character results in lower volatility compared to ketones of about the same molecular weight . The compound interacts with various enzymes and proteins, influencing biochemical reactions . For instance, it inhibits the activity of wild type-bovine low M r protein tyrosine phosphatase .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with biomolecules can lead to changes in cellular function .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, influencing the function and behavior of cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, influencing metabolic flux or metabolite levels .

Transport and Distribution

The compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are crucial aspects of its biochemical analysis . The compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name |

2-hydroxy-4-methyl-5-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-4-2-7(10)5(8(11)12)3-6(4)9(13)14/h2-3,10H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDFHHOYNTHKIJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

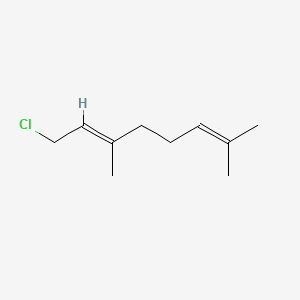

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

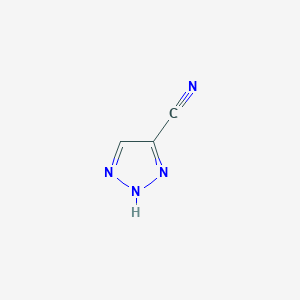

![4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one](/img/structure/B3021449.png)